molecular formula C25H28N2O4 B12501614 Methyl 5-{[(2-ethoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoate

Methyl 5-{[(2-ethoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12501614
M. Wt: 420.5 g/mol
InChI Key: XUYDTPUSXKBDAU-UHFFFAOYSA-N
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Description

Methyl 5-{[(2-ethoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoate is a complex organic compound that belongs to the class of benzoates This compound is characterized by the presence of a naphthalene ring, a morpholine ring, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-{[(2-ethoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthalene Derivative: The starting material, 2-ethoxynaphthalene, undergoes a Friedel-Crafts alkylation reaction with a suitable alkyl halide to introduce the ethoxynaphthalenyl group.

    Amination: The resulting product is then subjected to a nucleophilic substitution reaction with a suitable amine to form the naphthalenylmethylamine derivative.

    Coupling with Benzoic Acid Derivative: The naphthalenylmethylamine derivative is then coupled with a benzoic acid derivative under appropriate conditions to form the desired benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[(2-ethoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 5-{[(2-ethoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-{[(2-ethoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-5-{[(2-ethoxynaphthalen-1-yl)methyl]amino}benzoate
  • Ethyl 5-{[(2-ethoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoate

Uniqueness

Methyl 5-{[(2-ethoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoate is unique due to the presence of both the naphthalene and morpholine rings, which confer specific chemical and biological properties

Properties

Molecular Formula

C25H28N2O4

Molecular Weight

420.5 g/mol

IUPAC Name

methyl 5-[(2-ethoxynaphthalen-1-yl)methylamino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C25H28N2O4/c1-3-31-24-11-8-18-6-4-5-7-20(18)22(24)17-26-19-9-10-23(21(16-19)25(28)29-2)27-12-14-30-15-13-27/h4-11,16,26H,3,12-15,17H2,1-2H3

InChI Key

XUYDTPUSXKBDAU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)CNC3=CC(=C(C=C3)N4CCOCC4)C(=O)OC

Origin of Product

United States

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